5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside

Description

Historical Context of Indoxyl Glycosides in Biochemical Research

Indoxyl glycosides trace their origins to natural indigo precursors like indican, a beta-D-glucoside found in Isatis tinctoria and Indigofera species. Hydrolysis of indican by endogenous enzymes releases indoxyl, which undergoes spontaneous oxidation to indigo—a process exploited for textile dyeing since antiquity. In the mid-20th century, this reaction was adapted for enzyme histochemistry when 5-bromo-4-chloroindoxyl acetate became the first synthetic substrate for esterase localization. The substitution pattern minimized diffusible intermediates, enabling precise cellular resolution. By the 1980s, halogenated indoxyl glycosides like 5-bromo-4-chloro-3-indoxyl-beta-D-galactoside were synthesized to target glycosidases, leveraging the same oxidative dimerization mechanism. These substrates addressed limitations of earlier naphthol-based assays, which required exogenous coupling agents and produced less stable azo dyes.

The development of 5-bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside specifically targeted alpha-L-fucosidase, an enzyme critical for degrading fucose-containing glycoconjugates in lysosomes and bacterial cell walls. Unlike earlier indoxyl glucosides, its fucopyranosyl configuration provided stereochemical specificity, while the bromo-chloro substitutions improved signal-to-noise ratios in agar plate assays.

Taxonomic Classification and Nomenclature of Fucopyranoside Derivatives

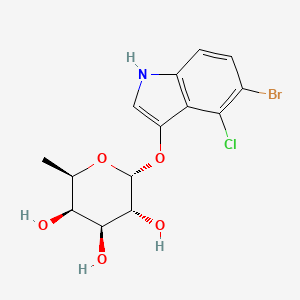

The systematic IUPAC name for this compound is (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol. It belongs to the class of indoxyl glycosides, characterized by an indole-derived aglycone linked via a glycosidic bond to a sugar moiety. The alpha-D-fucopyranosyl component is a 6-deoxygalactose derivative with the following stereochemical features:

- C1 (anomeric carbon): Alpha configuration (axial hydroxyl group)

- C2–C5: D-galacto configuration (hydroxyl groups at C2, C3, C4 in equatorial positions)

- C6: Methyl group instead of hydroxyl.

Taxonomically, fucopyranosides are classified as hexopyranosides due to their six-membered ring structure and as deoxy sugars at C6. The indoxyl component is further categorized as a 3-hydroxyindole derivative, with bromine and chlorine substituents at positions 5 and 4, respectively. This substitution pattern distinguishes it from simpler indoxyl glycosides like 5-bromo-3-indoxyl-beta-D-glucuronide, which lack the 4-chloro group.

Role in Modern Glycosidase Substrate Design

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside exemplifies three key advances in glycosidase substrate engineering:

- Stereochemical Precision: The alpha-D configuration ensures selective recognition by alpha-L-fucosidases, which hydrolyze substrates with inverted anomeric stereochemistry relative to their natural L-fucose targets. This mirrors the evolutionary adaptation of glycosidases to process enantiomeric substrates in microbial systems.

- Enhanced Chromogenicity: Dual halogenation at positions 5 and 4 accelerates indoxyl oxidation kinetics, reducing the lag time between enzymatic hydrolysis and visible precipitate formation. Compared to mono-halogenated analogs, the bromo-chloro combination increases electron-withdrawing effects, stabilizing the indoxyl radical intermediate during dimerization.

- Synthetic Accessibility: Modern glycosylation strategies, such as silver-assisted coupling of peracetylated fucosyl donors to indoxylic acid esters, have improved yields to >50%—a marked increase over earlier methods that struggled with indoxyl’s low nucleophilicity. Phase-transfer catalysis further minimizes side reactions during glycosidic bond formation.

In microbiological applications, this substrate enables rapid differentiation of fucosidase-producing bacteria like Bacteroides spp. on agar plates, where colonies develop blue halos within 4–6 hours. In molecular biology, it serves as a reporter in blue-white screening for recombinant clones expressing alpha-L-fucosidase fusion proteins. Recent adaptations include its use in high-throughput microplate assays for lysosomal storage disorder diagnostics, where fluorometric detection of liberated indoxyl (ex/em: 360/460 nm) provides quantifiable readouts.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside typically involves the glycosylation of a suitably halogenated indoxyl aglycone with an activated alpha-D-fucopyranosyl donor. The key steps include:

Synthesis of the 5-bromo-4-chloro-3-indoxyl aglycone : This involves halogenation of the indoxyl core at the 5 and 4 positions with bromine and chlorine, respectively.

Activation of the alpha-D-fucopyranosyl donor : The sugar moiety (alpha-D-fucopyranose) is converted into a reactive glycosyl donor, such as a trichloroacetimidate, bromide, or thioglycoside derivative, to facilitate glycosidic bond formation.

Glycosylation reaction : The activated sugar donor is reacted with the indoxyl aglycone under conditions promoting alpha-selective glycosidic bond formation, often using Lewis acid catalysts or other promoters.

Purification and crystallization : The product is purified by chromatographic techniques and crystallized to yield a white to slightly off-white microcrystalline powder.

Detailed Preparation Notes and Conditions

-

- 5-bromo-4-chloro-3-indoxyl (aglycone)

- Alpha-D-fucopyranosyl donor (activated sugar)

-

- Solvents: Anhydrous organic solvents such as dichloromethane or acetonitrile are commonly used.

- Catalysts: Lewis acids like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are typical glycosylation promoters.

- Temperature: Reactions are generally conducted at low temperatures (–20°C to 0°C) to enhance stereoselectivity.

- Anhydrous and inert atmosphere (nitrogen or argon) conditions to prevent hydrolysis and side reactions.

Work-up :

- Quenching the reaction with aqueous base or sodium bicarbonate solution.

- Extraction with organic solvents.

- Drying over anhydrous sodium sulfate.

- Purification by silica gel chromatography.

Storage :

Analytical Data and Physical Properties

| Property | Data |

|---|---|

| Molecular Formula | C14H15BrClNO5 |

| Molecular Weight | 392.64 g/mol |

| Appearance | White to slightly off-white microcrystalline powder |

| Storage Conditions | –15°C, protected from light |

| Boiling Point | Approx. 611°C (decomposition likely) |

| Density | 1.796 g/cm³ |

| Flash Point | 323°C |

| pKa (predicted) | 12.87 ± 0.70 |

These properties align with the compound's use as a chromogenic substrate and its stability requirements.

Comparative Preparation Insights from Related Compounds

Preparation methods for structurally related compounds such as 5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-Gal) provide valuable insights:

X-Gal is prepared by glycosylation of 5-bromo-4-chloro-3-indoxyl with beta-D-galactopyranosyl donors under similar conditions.

Stock solutions for enzymatic assays are prepared by dissolving the compound in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at concentrations like 20 mg/mL without sterilization. These solutions are stored at –20°C protected from light.

The use of potassium ferricyanide and ferrocyanide in staining solutions is common to stabilize the blue precipitate formed upon enzymatic cleavage, although this is more relevant to application than synthesis.

While these details pertain to the beta-D-galactopyranoside analog, the synthetic approach and handling are analogous for the alpha-D-fucopyranoside derivative.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Halogenation | Introduce Br and Cl on indoxyl at 5 and 4 positions | Controlled halogenation reagents |

| 2. Sugar Activation | Prepare alpha-D-fucopyranosyl donor (e.g., trichloroacetimidate) | Anhydrous conditions, inert atmosphere |

| 3. Glycosylation | Couple sugar donor with halogenated indoxyl | Lewis acid catalyst, low temperature |

| 4. Work-up | Quench, extract, dry, and purify | Standard organic extraction and chromatography |

| 5. Storage | Store purified compound | –15°C, dark, dry environment |

Research Findings and Practical Considerations

The alpha-anomeric configuration is critical for substrate specificity toward α-D-fucosidase enzymes. Therefore, stereoselective glycosylation methods are emphasized during synthesis.

The halogen substituents at positions 5 and 4 on the indoxyl ring enhance chromogenic properties, yielding a blue precipitate upon enzymatic cleavage, which is essential for sensitive detection assays.

Stability data suggest that the compound is sensitive to light and temperature, necessitating careful storage to maintain activity.

The compound's microcrystalline powder form facilitates handling and accurate dosing in biochemical assays.

Despite the lack of publicly detailed synthetic protocols for this exact compound, the preparation closely follows established glycosylation techniques for halogenated indoxyl glycosides, as supported by analogous compounds in the literature.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by specific glycosidases, leading to the release of the indoxyl moiety.

Oxidation: The indoxyl moiety can be further oxidized to form indigo dye, which is intensely colored.

Common Reagents and Conditions

Enzymatic Hydrolysis: Typically involves enzymes such as beta-glucosidase or alpha-fucosidase under physiological conditions (pH 7.4, 37°C).

Oxidation: Can be carried out using mild oxidizing agents like atmospheric oxygen or hydrogen peroxide.

Major Products

Indigo Dye: Formed upon oxidation of the indoxyl moiety, which is a major product and is used as a chromogenic indicator.

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various chemical assays to detect enzyme activity.

Biology: Employed in histochemical staining to visualize enzyme distribution in tissues.

Medicine: Utilized in diagnostic tests to identify bacterial infections by detecting specific enzyme activities.

Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure product safety and efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside involves:

Enzymatic Hydrolysis: The compound is hydrolyzed by specific enzymes, releasing the indoxyl moiety.

Oxidation: The released indoxyl moiety undergoes oxidation to form indigo dye, which is visible and can be quantified.

Molecular Targets and Pathways

Glycosidases: The primary molecular targets are glycosidases such as beta-glucosidase and alpha-fucosidase.

Oxidative Pathways: The oxidation of indoxyl to indigo involves oxidative pathways that are facilitated by mild oxidizing agents.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₁₄H₁₅BrClNO₆ (based on analogs; see ).

- Molecular Weight : ~408.63 g/mol.

- Primary Application : Detection of α-L-fucosidase in histochemical assays, microbial identification, and gene expression studies.

Comparison with Similar Compounds

Structural Analogues with Different Sugar Moieties

The indolyl glycoside scaffold is versatile; substitutions in the sugar moiety dictate enzyme specificity. Below is a comparative analysis:

Structural Insights :

- Sugar Anomerism: α- vs. β-linkages critically affect enzyme recognition. For example, X-Gal (β-D-galactopyranoside) is cleaved by β-galactosidase, while the α-D-fucopyranoside variant targets α-L-fucosidase .

- Substituent Effects: The 5-bromo-4-chloro groups enhance electron withdrawal, stabilizing the indoxyl intermediate and improving chromogenic signal intensity compared to non-halogenated analogs .

Substitution Pattern Variants

Minor changes in halogen positioning or sugar stereochemistry alter specificity:

Key Findings :

- The 5-Br/4-Cl combination (as in the parent compound) optimizes steric and electronic interactions with enzyme active sites, yielding higher specificity than 6-Cl variants .

- Dual halogens (e.g., 5-Br and 6-Cl) in galactopyranosides retain β-galactosidase affinity but may alter solubility in aqueous buffers .

Physicochemical and Practical Considerations

| Parameter | 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside | X-Gal | 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside |

|---|---|---|---|

| Solubility | DMSO or DMF | DMSO, aqueous buffers (with detergent) | DMSO, methanol |

| Storage | -20°C (protect from light) | -20°C | -20°C |

| Detection Limit | ~0.1 U/mL (α-L-fucosidase) | ~0.05 U/mL (β-galactosidase) | ~0.2 U/mL (β-glucosidase) |

Notes:

Biological Activity

Overview

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside (BCIF) is a synthetic organic compound notable for its chromogenic properties, primarily utilized as a substrate in biochemical assays. Its ability to produce a colored product upon enzymatic hydrolysis makes it an essential tool in molecular biology, diagnostics, and various industrial applications. This article delves into the biological activity of BCIF, exploring its mechanisms, applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₄H₁₅BrClNO₅

- Molecular Weight : 392.64 g/mol

- CAS Number : 1301706-80-8

The biological activity of BCIF is primarily attributed to its enzymatic hydrolysis by specific glycosidases, particularly alpha-fucosidase. The hydrolysis releases the indoxyl moiety, which subsequently undergoes oxidation to form indigo dye, a visible and quantifiable product. The overall reaction can be summarized as follows:

-

Enzymatic Hydrolysis :

-

Oxidation of Indoxyl :

1. Enzyme Detection

BCIF serves as a chromogenic substrate for the detection of alpha-fucosidase activity in various biological samples. This is particularly useful in histochemical staining techniques to visualize enzyme distribution in tissues.

2. Diagnostic Applications

The compound has been employed in diagnostic assays for identifying bacterial infections by detecting specific enzyme activities associated with pathogens. For instance, it can differentiate between bacterial strains based on their glycosidase activity.

3. Industrial Uses

In the food and pharmaceutical industries, BCIF is utilized for quality control processes to ensure product safety and efficacy by monitoring enzyme activity.

Comparative Analysis with Similar Compounds

| Compound Name | Substrate Specificity | Notable Applications |

|---|---|---|

| 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside | Beta-glucosidase | Enzyme assays in carbohydrate metabolism |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside | Beta-galactosidase | Microbial detection in food safety |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide | Beta-glucuronidase | Toxicology studies and drug metabolism |

BCIF's specificity for alpha-fucosidase distinguishes it from other indoxyl derivatives, making it particularly valuable for targeted enzyme studies.

Case Studies and Research Findings

-

Histochemical Studies :

Gossrau et al. (1987) demonstrated that BCIF is an effective substrate for the histochemical detection of alpha-D-glucosidases, highlighting its utility in identifying enzyme forms within tissues . -

Microbial Detection :

A study published in Applied and Environmental Microbiology (1988) reported that BCIF could be used for the rapid identification of Escherichia coli through its metabolic activity, showcasing its potential in environmental microbiology . -

Enzyme Activity Monitoring :

Research conducted by Hien P Nguyen et al. indicated that BCIF could effectively monitor changes in enzyme activities during fermentation processes, providing insights into metabolic shifts in microbial populations .

Q & A

Basic Research Questions

Q. What is the recommended method for synthesizing 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-4-chloro-indoxyl with a protected α-D-fucopyranosyl donor. A general approach includes:

Allylation : Protect the indoxyl hydroxyl group using allyl esters (e.g., allyl bromide in DMF under basic conditions) .

Glycosylation : React the protected indoxyl with a peracetylated α-D-fucopyranosyl bromide under Koenigs-Knorr conditions (Ag₂O as an acid scavenger) .

Deprotection : Remove acetyl groups via mild alkaline hydrolysis (e.g., aqueous K₂CO₃) .

- Critical Note : Optimize reaction stoichiometry and purification steps (e.g., silica gel chromatography) to achieve >95% purity.

Q. How should researchers assess the purity of this compound, and what analytical methods are most reliable?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to confirm purity >98% .

- Specific Rotation : Validate stereochemical integrity via polarimetry (e.g., [α]₂₀ᴰ = +123° to +129° in DMF) .

- Water Content : Quantify residual moisture via Karl Fischer titration (<1.0% acceptable) .

Q. What are the standard storage conditions to maintain the stability of this substrate?

- Methodological Answer :

- Temperature : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Solubility : Prepare stock solutions in DMF or DMSO (1–10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize the pH and temperature conditions for enzymatic assays using this compound?

- Methodological Answer :

- pH Range : Most α-L-fucosidases exhibit optimal activity between pH 4.0–6.5 . Pre-test enzyme activity across a pH gradient (e.g., citrate-phosphate buffer) .

- Temperature : Incubate at 20–30°C ; higher temperatures may accelerate non-enzymatic hydrolysis .

- Table 1 : Example assay parameters:

| Parameter | Optimal Range | Reference |

|---|---|---|

| pH | 4.0–6.5 | |

| Temperature | 20–30°C | |

| Substrate Conc. | 0.1–1.0 mM |

Q. What strategies are effective in resolving discrepancies in chromogenic signal intensity across experimental setups?

- Methodological Answer :

- Signal Variability : Check for:

Enzyme Specificity : Confirm the enzyme’s activity toward α-D-fucopyranosides using negative controls (e.g., β-galactosidase assays with X-Gal) .

Substrate Degradation : Monitor substrate stability via HPLC after prolonged storage or repeated thawing .

Interfering Compounds : Pre-treat samples with inhibitors (e.g., 1-deoxymannojirimycin for glycosidase cross-reactivity) .

- Quantitative Normalization : Use internal standards (e.g., 6-chloro-3-indolyl derivatives) to calibrate signal intensity .

Q. How does the choice of glycosidic linkage (α vs. β) impact substrate specificity in enzyme inhibition studies?

- Methodological Answer :

- Stereochemical Sensitivity : α-linked substrates (e.g., α-D-fucopyranoside) are selectively cleaved by α-L-fucosidases, while β-linked analogs target β-galactosidases or glucuronidases .

- Experimental Design : Compare hydrolysis rates of α- and β-anomers using kinetic assays (e.g., Michaelis-Menten plots). For example:

- α-D-Fucopyranoside : for α-L-fucosidase .

- β-D-Galactopyranoside (X-Gal) : for β-galactosidase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.